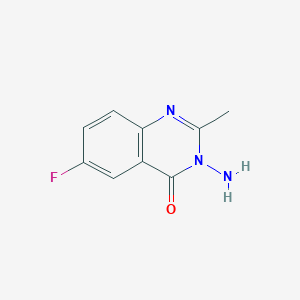
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8FN3O and its molecular weight is 193.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Cytotoxicity and Antitumor Activity
Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast) | 3.79 ± 0.96 | |
| This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |
| Lapatinib | MCF7 | 5.9 ± 0.74 | |
| Lapatinib | A2780 | 12.11 ± 1.03 |
The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .
Antiviral Activity
In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .
Table 2: Antiviral Activity Against TMV
Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.
Case Studies
A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .
Propriétés
IUPAC Name |
3-amino-6-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWAGDCXKFEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














